(2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol
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Overview
Description
(2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol is a chiral compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-chloropropanol and 1-ethyl-1H-1,2,3-triazole.
Nucleophilic Substitution: The (S)-2-chloropropanol undergoes nucleophilic substitution with 1-ethyl-1H-1,2,3-triazole in the presence of a base like sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60-80°C) to facilitate the substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower activation energy and increase reaction rates.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at 0°C.
Substitution: SOCl2 in pyridine at room temperature.
Major Products Formed
Oxidation: Formation of (2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-one.
Reduction: Formation of (2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-ane.
Substitution: Formation of (2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-chloride.
Scientific Research Applications
(2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis.
Receptor Modulation: It may interact with specific receptors on cell surfaces, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-ol: Similar structure but with a methyl group instead of an ethyl group.
(2S)-1-(1-Propyl-1H-1,2,3-triazol-4-yl)propan-2-ol: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
Steric Effects: The ethyl group in (2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol may impart different steric effects compared to methyl or propyl analogs, influencing its reactivity and binding affinity.
Hydrophobicity: The ethyl group may also affect the compound’s hydrophobicity, potentially altering its solubility and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H13N3O |
---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
(2S)-1-(1-ethyltriazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C7H13N3O/c1-3-10-5-7(8-9-10)4-6(2)11/h5-6,11H,3-4H2,1-2H3/t6-/m0/s1 |
InChI Key |
XCTZVGGCLMYEED-LURJTMIESA-N |
Isomeric SMILES |
CCN1C=C(N=N1)C[C@H](C)O |
Canonical SMILES |
CCN1C=C(N=N1)CC(C)O |
Origin of Product |
United States |
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